molecular formula C19H16N2O6 B12468960 Butyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

Butyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12468960
M. Wt: 368.3 g/mol
InChI Key: HATFFKNLUOLKRA-UHFFFAOYSA-N
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Description

Butyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine. The nitrophenyl group is then introduced through a nitration reaction, and the butyl ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of Butyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with the nitrophenyl group in a different position.

    Ethyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester.

    Methyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester.

Uniqueness

Butyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The butyl ester group can influence the compound’s solubility and reactivity, while the nitrophenyl group can participate in various electron transfer reactions, making it a versatile molecule for research and development.

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

butyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C19H16N2O6/c1-2-3-9-27-19(24)12-7-8-15-16(10-12)18(23)20(17(15)22)13-5-4-6-14(11-13)21(25)26/h4-8,10-11H,2-3,9H2,1H3

InChI Key

HATFFKNLUOLKRA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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